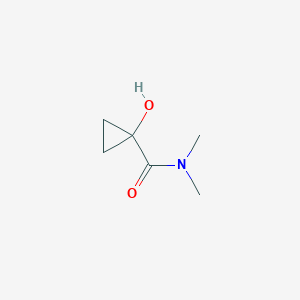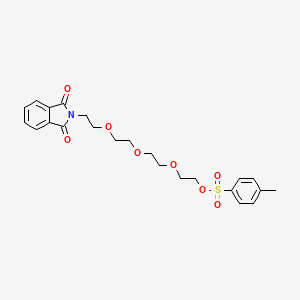
2-(2-(2-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate
Overview
Description
This compound is a derivative of 2-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)acetic acid . It’s part of a series of tosylalkylphthalimide derivatives . These derivatives are precursors for the attachment of a SAAC chelate at the N-3 and C-5 position of the base moiety of thymidine .
Synthesis Analysis
The synthesis of similar compounds involves the esterification of anthranilic acid in an acidic medium to produce methyl anthranilate . The phthaloyl-protected alanine is rendered by the fusion of alanine with phthalic anhydride at 150 °C . This is followed by coupling with methyl anthranilate to furnish isoindole .Molecular Structure Analysis
The molecular structure of similar compounds has been verified using single-crystal XRD . In these structures, N-H⋯O bonding stabilizes the molecular configuration, resulting in the formation of S (6) hydrogen-bonded loop . The molecules of isoindole are connected in the form of dimers, and the π⋯π stacking interaction between aromatic rings further stabilizes the crystal packing .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include esterification, fusion, and coupling . The characterization of products is performed using IR, UV-Vis, NMR, and MS .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various techniques. For instance, 2-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)acetic acid has a molecular weight of 249.22 . Its storage temperature is 28 C .Scientific Research Applications
1. Antioxidant Additives for Lubricating Oils
Research by Habib, Hassan, and El‐Mekabaty (2014) focused on the synthesis of various compounds, including one closely related to 2-(2-(2-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate. These compounds were evaluated as antioxidant and corrosion inhibitors for gasoline lubricating oils, with some exhibiting high antioxidant activity (Habib, Hassan, & El‐Mekabaty, 2014).
2. Anticancer Properties
The synthesis and evaluation of compounds, including derivatives of 2-(2-(2-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate, have been explored in anticancer research. These compounds were investigated for their potential therapeutic uses in cancer treatment, although specific details on the mechanisms and efficacy are not provided in the abstracts available (Sharma, Sharma, & Rane, 2004).
3. Synthesis and Characterization in Chemistry
Research has been conducted on the synthesis and characterization of compounds structurally related to the chemical . These studies provide valuable information about the chemical properties, potential reactions, and applications of these compounds in various fields of chemistry. Such research is fundamental to understanding the utility and potential of these compounds in broader scientific applications (Gan, 2014).
Future Directions
Mechanism of Action
Target of Action
Similar compounds with a 1,3-dioxoisoindolin-2-yl structure have been found to interact with certain proteins .
Biochemical Pathways
Compounds with similar structures have been implicated in various biochemical pathways .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound may be sensitive to light and heat . Therefore, it should be stored in a sealed container in a dry environment at 2-8°C .
properties
IUPAC Name |
2-[2-[2-[2-(1,3-dioxoisoindol-2-yl)ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO8S/c1-18-6-8-19(9-7-18)33(27,28)32-17-16-31-15-14-30-13-12-29-11-10-24-22(25)20-4-2-3-5-21(20)23(24)26/h2-9H,10-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWPAUABODZZAIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCN2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(2-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonamide](/img/structure/B3327714.png)
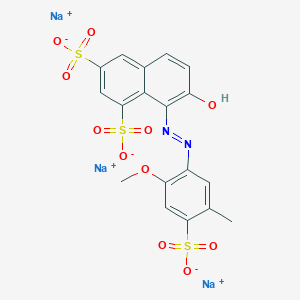
![rel-(3aR,7aR)-Octahydrofuro[2,3-c]pyridine hydrochloride](/img/structure/B3327726.png)
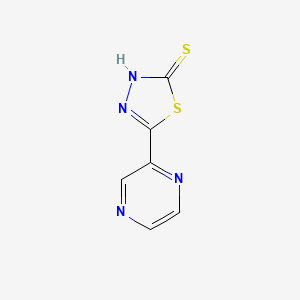
![Thieno[2,3-b]pyridin-5-ylmethanol](/img/structure/B3327747.png)


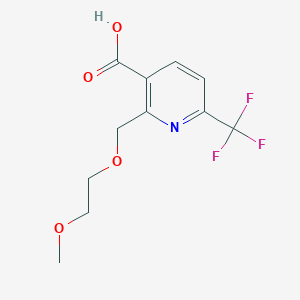
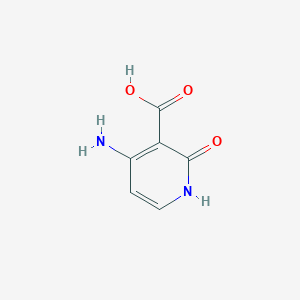

![(4-Bromophenyl)[bis(2,4,6-trimethylphenyl)]borane](/img/structure/B3327778.png)
![[(4-Formyl-2-nitrophenyl)sulfanyl]acetic acid](/img/structure/B3327791.png)
